7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C25H18FNO4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7-fluoro-1-(4-hydroxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18FNO4/c1-14-2-4-15(5-3-14)13-27-22(16-6-9-18(28)10-7-16)21-23(29)19-12-17(26)8-11-20(19)31-24(21)25(27)30/h2-12,22,28H,13H2,1H3 |
InChI Key |
XOJOQGZTECCHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclization Reaction
The core scaffold is synthesized using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives, aryl aldehydes, and primary amines.
Reaction Components
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol with 1 mL acetic acid | |
| Temperature | 80°C (reflux) | |
| Reaction Time | 20 hours | |
| Yield | 43–86% |
The reaction proceeds via:
Stepwise Synthesis
For laboratories lacking MCR capabilities, a stepwise approach is viable:
Chromenone Formation
Pyrrolidone Ring Construction
-
Mannich reaction : React chromenone with 4-hydroxyphenylglycine and 4-methylbenzyl chloride.
-
Cyclization : Under acidic conditions (HCl/EtOH, 70°C, 12 h).
Critical Analysis of Methodologies
Multicomponent vs. Stepwise Synthesis
| Aspect | Multicomponent | Stepwise |
|---|---|---|
| Step Economy | 1 pot, 3 steps | 4–5 steps |
| Yield | 43–86% | 50–68% |
| Purification | Crystallization (no chromatography) | Column chromatography required |
Multicomponent reactions are preferred for scalability, though stepwise methods allow intermediate characterization.
Functional Group Compatibility
-
Fluorine Stability : Fluorine at position 7 remains intact under acidic reflux conditions.
-
Hydroxyphenyl Protection : The 4-hydroxyphenyl group may require protection (e.g., acetyl) during cyclization to prevent side reactions.
Characterization and Validation
-
Spectroscopic Data :
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its anticancer properties . Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar chromeno-pyrrole frameworks have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The National Cancer Institute (NCI) has conducted screenings that reveal promising results for compounds related to this structure, suggesting a potential pathway for developing novel anticancer therapies .
Antitumor Activity
In vitro studies have shown that compounds structurally related to 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit antimitotic activity , with mean growth inhibition values indicating effective cytotoxicity against human tumor cells . The mechanism of action is believed to involve the disruption of microtubule dynamics and interference with cell cycle progression.
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of this compound. Studies suggest that similar chromeno-pyrrole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for further investigation in anti-inflammatory drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Variations in substituents at specific positions on the chromeno-pyrrole framework can significantly affect its biological properties. For example:
- Fluorination at the 7-position enhances lipophilicity and may improve cellular uptake.
- Hydroxyl groups at the 4-position can increase hydrogen bonding interactions with biological targets.
Case Studies
Several case studies illustrate the compound's potential applications:
- Anticancer Screening : A study evaluated the anticancer activity of a series of chromeno-pyrrole derivatives against a panel of cancer cell lines, demonstrating that modifications at the 2 and 9 positions significantly enhanced cytotoxic effects .
- Anti-inflammatory Activity : In a model of acute inflammation, compounds derived from similar structures were shown to reduce edema and inflammatory markers in vivo, suggesting a pathway for therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of “7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways: Signal transduction pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Research Implications
- Drug Discovery : The 4-methylbenzyl group’s lipophilicity may improve blood-brain barrier penetration compared to morpholinylethyl or pyridinyl analogues .
Biological Activity
7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, characterized by a fused ring system that contributes to its biological activity. The presence of fluorine and hydroxyl groups enhances its reactivity and interaction with biological targets.
Antioxidant Properties
Research indicates that compounds similar to 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in various biological systems. For instance, studies have shown that these compounds can scavenge free radicals effectively, reducing cellular damage and inflammation .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. Specifically, it has been linked to the inhibition of the main protease (Mpro) of SARS-CoV-2, suggesting its relevance in antiviral research . Moreover, it may act as a glucokinase activator, which could have implications for glucose metabolism and diabetes management .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, one study reported significant growth inhibition in breast cancer cells treated with this compound .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Effective free radical scavenging | |
| Enzyme Inhibition | Inhibits SARS-CoV-2 Mpro; glucokinase activation | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent antioxidant effect comparable to standard antioxidants like ascorbic acid .
Case Study 2: Anticancer Potential
In a recent investigation into its anticancer properties, 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione was tested on human breast cancer cell lines. The findings revealed a significant reduction in cell viability with IC50 values indicating potent activity at low concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-fluoro-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimized protocols include refluxing in ethanol or toluene under inert atmospheres, with yields ranging from 65% to 85% depending on substituent reactivity . Key steps include cyclocondensation and regioselective fluorination at the C7 position.
Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Aromatic protons: δ 6.8–7.5 ppm (split into multiplets due to fluorophenyl and methylbenzyl groups).
- Hydroxyl proton (4-hydroxyphenyl): δ ~9.5 ppm (broad singlet, exchangeable with D₂O).
- Dihydrochromeno-pyrrole protons: δ 4.2–5.1 ppm (doublets from coupling with fluorine) .
- ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the fluorine atom’s presence at C7 .
Q. What experimental methods are recommended for assessing the compound’s thermal stability?
- Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen. Typical results show decomposition onset at ~250°C (TGA) and a glass transition temperature (Tg) near 120°C (DSC), indicating moderate thermal stability suitable for pharmaceutical formulation studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated by ICReDD’s workflow .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 65 | 92 |
| DMF, 80°C | 78 | 95 |
| ZnCl₂ catalysis | 85 | 97 |
Q. How to resolve contradictions in spectral data for derivatives with similar substituents?
- Methodological Answer :
- Case Study : Compare ¹H NMR shifts of the 4-methylbenzyl group (δ 2.3 ppm) versus 4-fluorophenyl analogs (δ 7.1 ppm). Discrepancies arise from electron-withdrawing effects of fluorine altering ring current shielding .
- Validation : Perform X-ray crystallography to confirm substituent positioning and rule out rotational isomerism .
Q. What computational strategies can predict biological activity for untested derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), prioritizing derivatives with ΔG < -8 kcal/mol .
- QSAR Modeling : Train models on chromeno-pyrrole datasets to correlate substituent electronegativity (Hammett σ values) with IC₅₀ .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with:
- Electron-donating groups (e.g., -OCH₃) at the 4-hydroxyphenyl position.
- Bulky substituents (e.g., -CF₃) on the methylbenzyl group .
- Assay Design : Test against cancer cell lines (e.g., HeLa) using MTT assays. Example results:
| Derivative | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Parent | 12.3 | 3.2 |
| -OCH₃ | 8.7 | 5.1 |
| -CF₃ | 25.4 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
